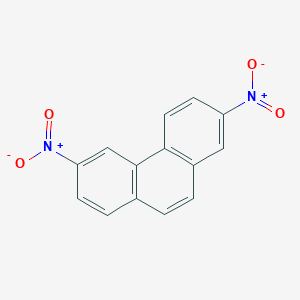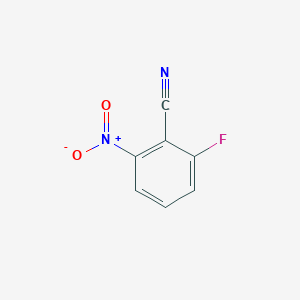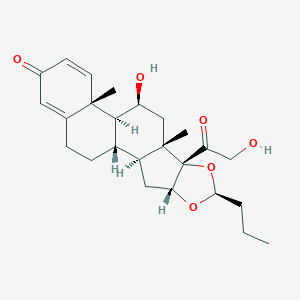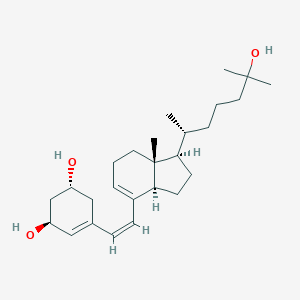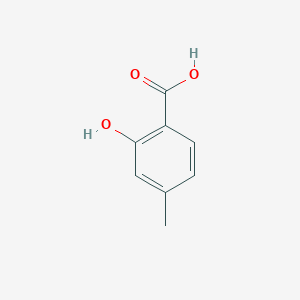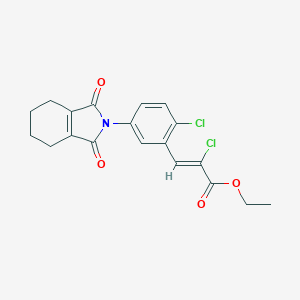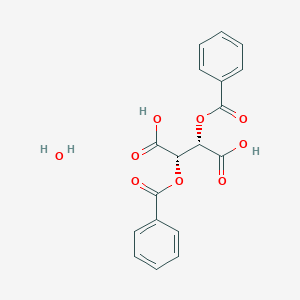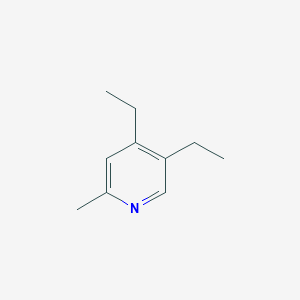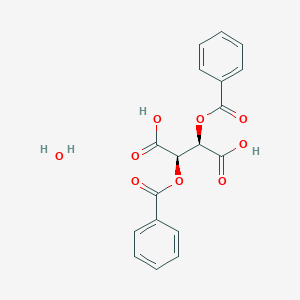
Cartasteine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cartasteine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical tool.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
In the muscles, a fraction of the total creatine binds to phosphate - forming creatine phosphate. The reaction is catalyzed by creatine kinase, and the result is phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short term ATP needs prior to oxidative phosphorylation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la Cartasteine implique la réaction de l'acide thiazolidine-4-carboxylique avec l'acide 2-mercaptopropanoïque dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et est effectuée dans un solvant organique à une température contrôlée .
Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements de pointe pour garantir la qualité et le rendement du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La Cartasteine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol de la this compound peut être oxydé pour former des disulfures.
Réduction : Les liaisons disulfure peuvent être réduites en groupes thiol.
Substitution : Les groupes amino et acide carboxylique peuvent participer à des réactions de substitution.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.
Réduction : Agents réducteurs comme le dithiothréitol.
Substitution : Divers nucléophiles et électrophiles dans des conditions appropriées.
Principaux produits formés :
Oxydation : Disulfures.
Réduction : Groupes thiol.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les processus cellulaires et comme outil biochimique.
Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.
5. Mécanisme d'action
La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Il est connu pour interagir avec les groupes thiol des protéines, ce qui entraîne des changements dans leur structure et leur fonction. Cette interaction peut affecter divers processus cellulaires, y compris l'activité enzymatique et la transduction du signal .
Composés similaires :
Carbocysteine : Un autre composé contenant un thiol utilisé comme agent mucolytique.
N-acétylcystéine : Connu pour ses propriétés antioxydantes et son utilisation dans le traitement du surdosage en acétaminophène.
Méthionine : Un acide aminé essentiel avec un groupe thiol.
Comparaison : La this compound est unique en raison de sa structure spécifique et de la présence à la fois de groupes amino et acide carboxylique. Cela lui permet de participer à un éventail plus large de réactions chimiques par rapport aux composés similaires .
Propriétés
IUPAC Name |
(4S)-3-[2-[[(2R)-2-sulfanylpropanoyl]amino]acetyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-5(16)8(13)10-2-7(12)11-4-17-3-6(11)9(14)15/h5-6,16H,2-4H2,1H3,(H,10,13)(H,14,15)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHACTSHTBCZGG-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N1CSCC1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N1CSC[C@@H]1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149079-51-6 | |
| Record name | Cartasteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149079516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARTASTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3N11DY0TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


